molecular formula C20H26N2O5S B5156255 N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5156255
M. Wt: 406.5 g/mol
InChI Key: JGDXQBOXSDEPFJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amide group and a sulfonyl group. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties can provide information on how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s used as a sleep aid, it might act by blocking histamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if it’s used as a sleep aid, it could have side effects such as drowsiness or dizziness. It’s also important to consider the potential for allergic reactions .

Future Directions

The future directions for research on the compound could include studying its potential uses in medicine or industry, investigating its mechanism of action, or developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-15-5-8-17(9-6-15)28(24,25)22(2)14-20(23)21-12-11-16-7-10-18(26-3)19(13-16)27-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDXQBOXSDEPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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